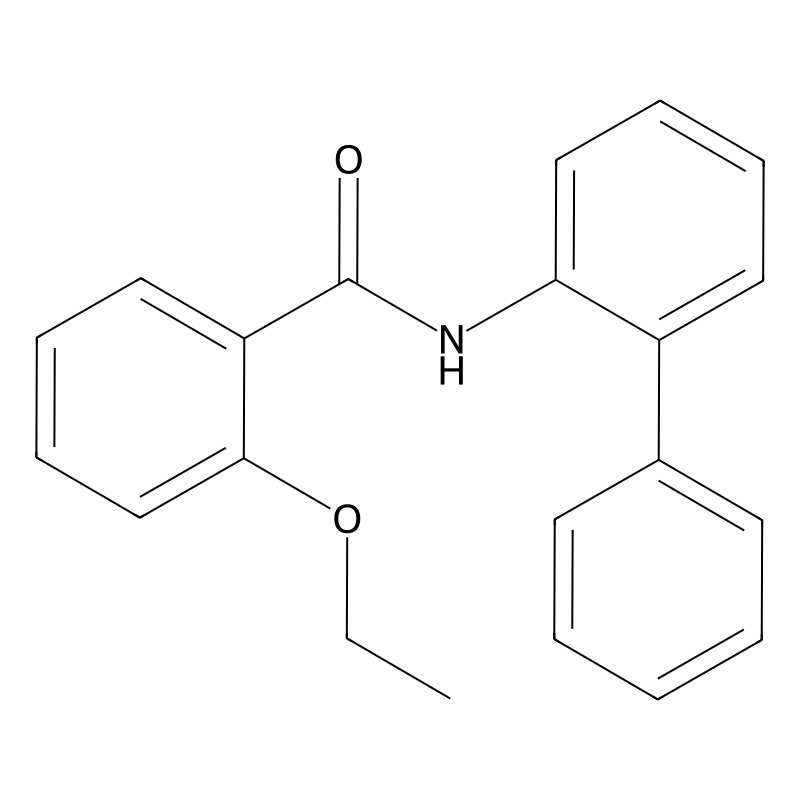

N-2-biphenylyl-2-ethoxybenzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-2-biphenylyl-2-ethoxybenzamide is an organic compound characterized by its biphenyl structure linked to an ethoxybenzamide group. This compound features a biphenyl moiety, which consists of two phenyl rings connected by a single bond, and an ethoxybenzamide functional group, which includes an ethoxy group (an ethyl ether) attached to a benzamide. The molecular formula for N-2-biphenylyl-2-ethoxybenzamide is CHNO, and its structure contributes to its potential applications in various fields, including medicinal chemistry and materials science .

- Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially yielding carboxylic acids or other oxidized products.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

- Substitution Reactions: Halogenation can occur using bromine or chlorine in the presence of a Lewis acid catalyst, allowing for further functionalization of the compound.

These reactions highlight the compound's versatility and potential for further chemical modifications.

N-2-biphenylyl-2-ethoxybenzamide exhibits significant biological activity, particularly in medicinal chemistry. It has been explored for its potential anti-inflammatory, anticancer, and antimicrobial properties. The compound may act by inhibiting specific enzymes or receptors involved in disease pathways, such as cyclooxygenase enzymes, which are critical in inflammatory responses . Its interaction with biological targets suggests that it could serve as a scaffold for developing new pharmaceutical agents.

The synthesis of N-2-biphenylyl-2-ethoxybenzamide typically involves coupling biphenyl derivatives with ethoxybenzamide precursors. A common method employed is the Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction is generally conducted in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

In industrial settings, similar synthetic routes may be adapted for larger-scale production, utilizing continuous flow reactors and automated systems to enhance efficiency and yield.

N-2-biphenylyl-2-ethoxybenzamide finds applications across several domains:

- Medicinal Chemistry: It serves as a potential lead compound for developing drugs targeting inflammation and cancer.

- Materials Science: The compound is utilized in the synthesis of organic light-emitting diodes (OLEDs) and liquid crystals due to its unique electronic properties.

- Organic Synthesis: It acts as an intermediate in the preparation of more complex organic molecules, facilitating various synthetic pathways.

Studies on N-2-biphenylyl-2-ethoxybenzamide's interactions with biological molecules reveal its potential mechanism of action. For instance, it may inhibit enzymes involved in inflammatory processes or cancer cell proliferation. The specific interactions depend on the structural characteristics of the compound and the targets within biological systems . Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent.

Several compounds share structural similarities with N-2-biphenylyl-2-ethoxybenzamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| N-(biphenyl-2-yl)tryptoline | Biphenyl core with tryptamine functionality | Potent inhibitor of cancer cell growth without DNA binding |

| N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide | Biphenyl framework with formamide | Exhibits distinct biological activity compared to N-2-biphenylyl compounds |

| 4-Ethoxybenzamide | Contains an ethoxy group attached to benzamide | Simpler structure lacking biphenyl moiety |

Uniqueness

N-2-biphenylyl-2-ethoxybenzamide is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. The presence of both biphenyl and ethoxybenzamide groups allows for unique opportunities for functionalization not present in simpler derivatives. This complexity enhances its potential applications in drug development and materials science .